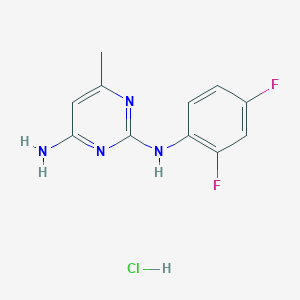

N2-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a fluorinated derivative of pyrimidine, a basic structure in many biological molecules, such as DNA and RNA . Fluorinated compounds have attracted extensive research interest in medicinal chemistry and pharmaceuticals over the past several decades .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . For instance, N-(2,4-Difluorophenyl)-2-fluorobenzamide was synthesized using standard synthetic procedures from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using single-crystal X-ray diffraction methods . In the case of N-(2,4-Difluorophenyl)-2-fluorobenzamide, both aromatic rings are effectively coplanar with an interplanar angle of 0.7 (2)° .Applications De Recherche Scientifique

Polymer Research and Material Science

Significant research has been conducted on diamine monomers containing heterocyclic groups, which are crucial for synthesizing novel polyimides and other polymers. These polymers are noted for their high glass transition temperatures, mechanical, and thermal properties, making them suitable for advanced material science applications. For instance, Wang et al. (2008) synthesized new diamine monomers to prepare a series of novel polyimides, which showed excellent thermal stability and mechanical properties suitable for producing self-standing films with high tensile modulus and excellent thermal stability (Wang, Liou, Liaw, & Huang, 2008). This suggests that N2-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride could potentially be used in similar contexts for developing materials with desirable thermal and mechanical properties.

Synthetic Organic Chemistry

Research on the synthesis and process optimization of related compounds, such as 4,6-Dichloro-2-methylpyrimidine, highlights the compound's role as an important intermediate in synthetic chemistry, particularly in anticancer drug synthesis (Guo Lei-ming, 2012). This underlines the compound's relevance in pharmaceutical chemistry, especially in the synthesis of drugs with significant therapeutic potentials (Guo Lei-ming, 2012).

Fluorescent Materials and Sensors

Diamine monomers with specific functional groups have been utilized to synthesize polymers exhibiting strong fluorescence upon protonation, indicating their potential use in developing fluorescent materials and sensors. For example, research by Wang et al. (2008) on polyimides derived from specific diamines showed that the materials possessed strong orange fluorescence upon protonation, suggesting applications in fluorescent materials and optical sensors (Wang, Liou, Liaw, & Chen, 2008).

Antioxidant and Antitumor Activities

Explorations into the biological activities of nitrogen heterocycles have revealed their potential in medicinal chemistry, particularly in antioxidant and antitumor activities. Research by El-Moneim et al. (2011) on the synthesis and evaluation of various nitrogen heterocycles, including pyrimidine derivatives, demonstrated notable antioxidant and antitumor activities, suggesting that compounds like this compound could be relevant in the development of therapeutic agents (El-Moneim, El‐Deen, & El-Fattah, 2011).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2N4.ClH/c1-6-4-10(14)17-11(15-6)16-9-3-2-7(12)5-8(9)13;/h2-5H,1H3,(H3,14,15,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMMKEKLYDHXBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=C(C=C(C=C2)F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClF2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2684689.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2684695.png)

![2-((3-(4-fluoro-3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2684702.png)